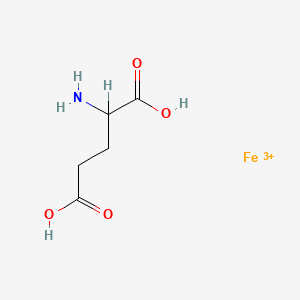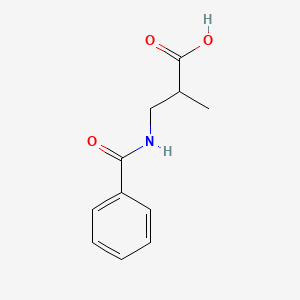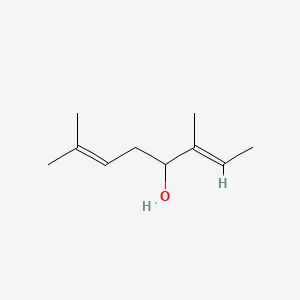
(E)-3,7-Dimethyl-2,6-octadien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,7-Dimethyl-2,6-octadien-4-ol, also known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene, a naturally occurring terpene. The reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Industrial Production Methods
In industrial settings, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and collected, resulting in a mixture of essential oil components from which geraniol can be isolated through fractional distillation.
Análisis De Reacciones Químicas
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) and other related compounds.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing geraniol.
Substitution: Acidic or basic catalysts are often used in esterification reactions.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Aplicaciones Científicas De Investigación
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various terpenoids and other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the formulation of perfumes, cosmetics, and flavoring agents.
Mecanismo De Acción
Geraniol exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Geraniol is often compared with other similar compounds such as:
Citronellol: Similar in structure but differs in the position of the double bonds.
Nerol: An isomer of geraniol with a different configuration of the double bond.
Linalool: Another monoterpenoid alcohol with a different structure and aroma profile.
Geraniol is unique due to its distinct rose-like aroma and its wide range of applications in various industries.
Propiedades
Número CAS |
85676-84-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(2E)-3,7-dimethylocta-2,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5+ |
Clave InChI |
DBDAINYAWYUITG-WEVVVXLNSA-N |
SMILES isomérico |
C/C=C(\C)/C(CC=C(C)C)O |
SMILES canónico |
CC=C(C)C(CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



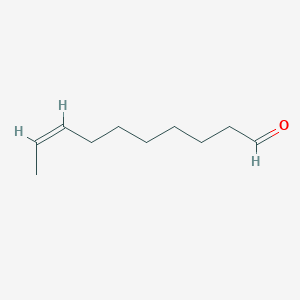
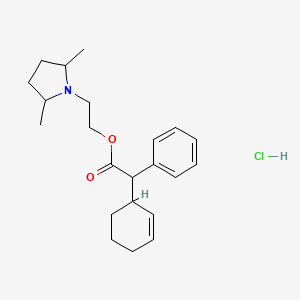
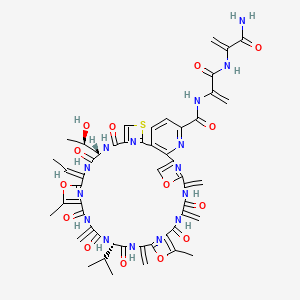
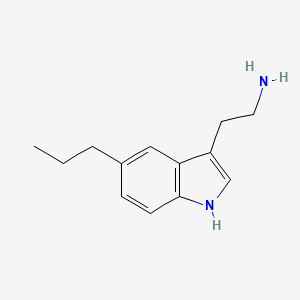

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
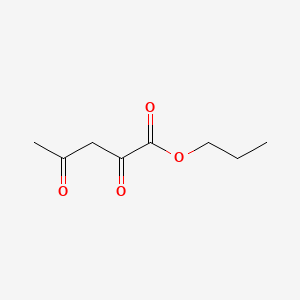


![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
